N'-[(Z)-(2,4-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide
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Overview
Description
N’-[(Z)-(2,4-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(2,4-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 2,5-dimethylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(2,4-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(Z)-(2,4-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(Z)-(2,4-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes and DNA . These interactions can lead to the inhibition of enzyme activity or the induction of DNA damage, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(Z)-(2,4-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is unique due to the presence of the 2,4-dichlorophenyl group, which enhances its reactivity and potential biological activity. The furan ring also contributes to its distinct chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H12Cl2N2O2 |
---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-8-5-12(9(2)20-8)14(19)18-17-7-10-3-4-11(15)6-13(10)16/h3-7H,1-2H3,(H,18,19)/b17-7- |
InChI Key |
ZYDUXIFJSVRYAO-IDUWFGFVSA-N |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C\C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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